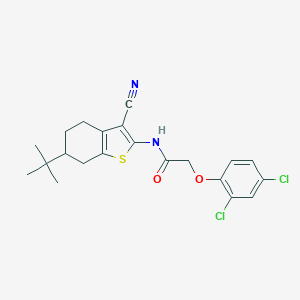![molecular formula C17H19BrN2O3S B301820 1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as BPP, is a chemical compound that has gained significance in scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
BPP acts as a dopamine D2 receptor antagonist by binding to the receptor and preventing the binding of dopamine. This leads to a decrease in dopamine signaling, which can have antipsychotic effects. BPP also inhibits the reuptake of dopamine and norepinephrine, which leads to an increase in their availability in the synaptic cleft. This could potentially have antidepressant effects.
Biochemical and Physiological Effects
BPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine signaling, BPP has been found to increase the release of acetylcholine in the hippocampus, which could potentially improve memory function. BPP has also been found to decrease the release of glutamate, which could have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using BPP in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying dopamine signaling. Additionally, BPP has been shown to have relatively low toxicity, which makes it a safer alternative to other dopamine antagonists. However, one limitation of using BPP is that it has relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on BPP. One area of interest is the development of BPP analogs with improved pharmacological properties. Another potential direction is the investigation of BPP's effects on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, BPP could be studied in animal models of neurological disorders to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of BPP involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through recrystallization. The yield of the product is typically around 50-60%.
Scientific Research Applications
BPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. BPP has been shown to act as a dopamine D2 receptor antagonist, which suggests that it may have antipsychotic effects. Additionally, BPP has been found to inhibit the reuptake of dopamine and norepinephrine, which could make it a potential treatment for depression.
properties
Product Name |
1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Molecular Formula |
C17H19BrN2O3S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H19BrN2O3S/c1-23-16-6-4-15(5-7-16)19-10-12-20(13-11-19)24(21,22)17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3 |
InChI Key |
AAALDJXKYMVZFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)

![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301760.png)
